molecular formula C9H5Br2F3O B2962949 4-Bromo-2-(trifluoromethyl)phenacyl bromide CAS No. 1697955-36-4

4-Bromo-2-(trifluoromethyl)phenacyl bromide

Cat. No. B2962949
M. Wt: 345.941
InChI Key: VQXIDPCOPPUJCA-UHFFFAOYSA-N
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Description

“4-Bromo-2-(trifluoromethyl)phenacyl bromide” is a chemical compound . It is used in laboratory settings . The chemical formula is not explicitly mentioned in the sources .


Synthesis Analysis

The synthesis of similar compounds involves the condensation of sulfonyl urea with 4-(trifluoromethyl)phenacyl bromide . Another method involves the bromination of acetophenone in the presence of anhydrous aluminum chloride .


Molecular Structure Analysis

The molecular weight of a similar compound, “[4-Bromo-2-(trifluoromethyl)phenyl]thiourea”, is 299.11 . The exact molecular structure of “4-Bromo-2-(trifluoromethyl)phenacyl bromide” is not provided in the sources.


Chemical Reactions Analysis

In one reaction, benzenesulfinic acid ammonium salt might react with 2-(trifluoromethyl)phenacyl bromide to give β-keto sulfone . More specific reactions involving “4-Bromo-2-(trifluoromethyl)phenacyl bromide” are not detailed in the sources.


Physical And Chemical Properties Analysis

The compound is a solid . It has a boiling point of 49-51°C . More specific physical and chemical properties are not provided in the sources.

Scientific Research Applications

Synthetic Chemistry Applications

4-Bromo-2-(trifluoromethyl)phenacyl bromide serves as a precursor in the synthesis of a series of new 2-(4-bromophenyl)-2-oxoethyl benzoates. These compounds have been synthesized by reacting 4-bromophenacyl bromide with various substituted benzoic acids. The reactions proceed under mild conditions, yielding high purity products. These synthesized compounds were further characterized by mass spectra, elemental analysis, melting points, and confirmed through single-crystal X-ray diffraction studies. Their molecular conformations and flexibility have been studied, showing that they tend to form specific torsion angles, indicating a structured conformational behavior. Moreover, these compounds displayed mild anti-oxidant abilities when compared to standard anti-oxidants, showcasing their potential in developing new materials with desired properties (C. S. C. Kumar et al., 2014).

Derivatization in Analytical Chemistry

4-Bromo-2-(trifluoromethyl)phenacyl bromide has been used in the derivatization of carboxylic acids before their determination by high-performance liquid chromatography (HPLC). The reagent used, 4'-bromo-2-hydroxyacetophenone trifluoromethanesulfonate ester, is prepared from 4'-bromo-2-diazoacetophenone and has shown to react with carboxylate salts to form ester derivatives. These derivatives facilitate spectrophotometric detection in HPLC, highlighting the compound's utility in enhancing analytical methodologies for detecting and quantifying carboxylic acids in complex mixtures (S. Ingalls et al., 1984).

Organic Synthesis and Heterocyclic Compounds

Phenacyl bromides, including 4-Bromo-2-(trifluoromethyl)phenacyl bromide, are essential intermediates in synthesizing heterocyclic compounds. They serve as building blocks in synthetic organic chemistry, facilitating the development of various biologically important heterocyclic compounds and other industrially significant scaffolds. Recent synthetic advances have utilized phenacyl bromides to efficiently synthesize a wide range of five- and six-membered heterocyclic compounds as well as fused heterocyclic compounds through one-pot multicomponent reactions (Rajesh H. Vekariya et al., 2018).

Safety And Hazards

The compound is classified as a skin corrosive/irritant and may cause serious eye damage . It may also be corrosive to metals . It is advised to avoid breathing its dust/fume and to wear protective gear when handling it .

properties

IUPAC Name

2-bromo-1-[4-bromo-2-(trifluoromethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2F3O/c10-4-8(15)6-2-1-5(11)3-7(6)9(12,13)14/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQXIDPCOPPUJCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(4-bromo-2-(trifluoromethyl)phenyl)ethanone

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